(5-Chlorothiophen-2-yl)methanol
Overview
Description
(5-Chlorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chlorothiophene-2-carbaldehyde with a reducing agent such as sodium borohydride to yield (5-Chlorothiophen-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination and reduction reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding thiophen-2-ylmethanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chlorothiophene-2-carboxylic acid
Reduction: Thiophen-2-ylmethanol
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5-Chlorothiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromothiophen-2-ylmethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
5-Methylthiophen-2-ylmethanol: Contains a methyl group instead of chlorine, leading to different chemical properties.
Uniqueness
(5-Chlorothiophen-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the thiophene ring.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPGPCVKFXIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502337 | |
Record name | (5-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74168-69-7 | |
Record name | (5-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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